molecular formula C19H15N3O2S B2861378 N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-2-(thiophen-2-yl)acetamide CAS No. 2034376-04-8

N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-2-(thiophen-2-yl)acetamide

Cat. No. B2861378
M. Wt: 349.41
InChI Key: ZADZPXCUAAQEHR-UHFFFAOYSA-N
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Description

N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-2-(thiophen-2-yl)acetamide, also known as MPPT, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPPT is a selective inhibitor of the enzyme monoamine oxidase A (MAO-A), which is involved in the metabolism of neurotransmitters such as serotonin and norepinephrine.

Scientific Research Applications

Synthesis and Chemical Properties

The compound has been utilized as a key intermediate in the synthesis of heterocyclic compounds. Studies have demonstrated the potential of N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-2-(thiophen-2-yl)acetamide and related structures in generating novel chemical entities. For instance, Palamarchuk et al. (2019) described the synthesis of N-substituted 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridines, highlighting the versatility of these compounds in generating a wide array of derivatives through nucleophilic substitution reactions with various amines and cyclic amides (Palamarchuk, Matsukevich, Kulakov, Seilkhanov, & Fisyuk, 2019).

Pharmacological Applications

Although specific studies directly focusing on the pharmacological applications of N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-2-(thiophen-2-yl)acetamide were not found, the research into similar heterocyclic compounds suggests potential implications in drug discovery and development. For example, the synthesis and evaluation of novel heterocycles incorporating a thiadiazole moiety against various biological targets indicate the importance of heterocyclic compounds in developing new therapeutic agents. These compounds have shown promising results in pharmacological screenings, suggesting potential applications in treating various conditions (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).

properties

IUPAC Name

N-(5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl)-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2S/c1-12-15(21-17(23)10-14-8-5-9-25-14)11-16-19(20-12)24-18(22-16)13-6-3-2-4-7-13/h2-9,11H,10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZADZPXCUAAQEHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=N1)OC(=N2)C3=CC=CC=C3)NC(=O)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-2-(thiophen-2-yl)acetamide

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